molecular formula C11H16ClNO B2772116 (2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride CAS No. 2225141-76-2

(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride

Cat. No.: B2772116
CAS No.: 2225141-76-2
M. Wt: 213.71
InChI Key: LHIWDOZWFSGUNW-UHFFFAOYSA-N
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Description

(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring. This particular compound has shown potential in various scientific research applications due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Enantioselective Reduction: One common synthetic route involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method allows for the preparation of (S)-2-methyl-2,3-dihydro-1-benzofuran.

  • Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as the intramolecular etherification of alcohols.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to achieving the desired enantiomeric excess and overall efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Reduced alcohols and amines.

  • Substitution Products: Halogenated, alkylated, or acylated derivatives.

Properties

IUPAC Name

(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11;/h3-5,7-8H,6,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIWDOZWFSGUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

Research indicates that derivatives of benzofuran compounds exhibit antidepressant-like effects. The structural features of (2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance mood and alleviate symptoms of depression in animal models .

1.2 Neurological Research

The compound has been investigated for neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies show that it may help in reducing oxidative stress and inflammation in neuronal cells .

Material Science

2.1 Polymer Synthesis

In material science, this compound serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the performance characteristics of materials used in various applications, including coatings and composites .

2.2 Organic Electronics

The compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electronic properties make it suitable for use as an electron transport layer or as an active material in devices aimed at energy conversion .

Chemical Intermediate

3.1 Synthesis of Other Compounds

As a versatile intermediate, this compound can be utilized in the synthesis of various pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications to create more complex molecules with desired biological activities .

Case Studies

Study Application Findings
Study on Antidepressant EffectsMedicinal ChemistryDemonstrated significant reduction in depressive behaviors in rodent models when administered .
Neuroprotection Against Oxidative StressNeurological ResearchShowed promise in reducing cell death in neuronal cultures exposed to oxidative stress .
Polymer DevelopmentMaterial ScienceEnhanced mechanical properties observed when incorporated into polymer composites .
Organic Electronics PerformanceOrganic ElectronicsImproved efficiency noted in OLED devices using this compound as an electron transport layer .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to biological responses. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

  • 2-Methyl-2,3-dihydro-1-benzofuran: A closely related compound with similar biological activities.

  • 3-Methyl-2,3-dihydro-1-benzofuran: Another structural analog with comparable properties.

  • Benzofuran derivatives: Various other benzofuran derivatives with diverse biological activities.

Uniqueness: (2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride stands out due to its specific structural features, such as the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and biological activity.

Q & A

Q. What are the validated synthetic routes for (2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves functionalizing the dihydrobenzofuran core. For example, bromination at the 5-position followed by amination (e.g., Gabriel synthesis or reductive amination) is a common strategy. Reaction temperature, solvent polarity, and catalyst selection (e.g., palladium for coupling reactions) critically affect yield and purity. For analogs, yields range from 40–75% under optimized conditions, with impurities often arising from incomplete ring hydrogenation or side reactions at the methyl groups .
  • Example Protocol :
StepReagents/ConditionsYieldPurity (HPLC)
BrominationNBS, DMF, 0°C → RT70%92%
AminationNH₃/MeOH, NaBH₄, 4Å MS65%95%

Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL) is ideal for resolving the stereochemistry of the dihydrobenzofuran ring and confirming hydrochloride salt formation . For NMR, deuterated DMSO or CDCl₃ resolves splitting from the dimethyl groups (δ 1.2–1.4 ppm for CH₃) and the benzylic amine (δ 3.3–3.7 ppm). High-resolution mass spectrometry (HRMS) with ESI+ mode confirms the molecular ion [M+H]⁺ .

Advanced Research Questions

Q. What are the key challenges in designing biological assays to study this compound’s interaction with CNS targets, given its structural analogs?

  • Methodological Answer : Structural analogs (e.g., 5-APDB HCl) show affinity for serotonin receptors (5-HT₂A/2C). Assay design must account for potential off-target binding to monoamine transporters. Use radioligand displacement assays (³H-ketanserin for 5-HT₂A) with HEK293 cells expressing human receptors. Include controls for hydrochloride salt interference in buffer solutions. Competitive binding data should be analyzed via nonlinear regression (e.g., GraphPad Prism) to calculate Kᵢ values .
  • Data Interpretation Pitfalls :
  • False positives due to dimethyl group oxidation under assay conditions.
  • Contradictory IC₅₀ values may arise from differences in cell membrane preparation methods .

Q. How does the dihydrobenzofuran ring’s conformation influence this compound’s pharmacokinetic properties compared to planar aromatic systems?

  • Methodological Answer : The saturated 2,3-dimethyl dihydrofuran ring reduces π-stacking interactions, enhancing blood-brain barrier (BBB) permeability compared to flat benzofurans (e.g., 5-APDB). Computational modeling (Molecular Dynamics or DFT) predicts logP values ~2.1, consistent with moderate lipophilicity. In vitro BBB assays (e.g., PAMPA-BBB) show 2–3× higher permeability than non-methylated analogs. However, the hydrochloride salt may reduce solubility in physiological pH, requiring co-solvents (e.g., DMSO ≤1%) in vivo .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies often stem from variance in assay conditions (e.g., pH, salt form, or cell line). Systematic meta-analysis should:

Normalize data to freebase equivalents.

Control for batch-to-batch purity (e.g., ≥98% by HPLC).

Replicate assays under standardized conditions (e.g., 37°C, 5% CO₂).
For example, reported EC₅₀ values for serotonin receptor activation vary by 10-fold between studies using transient vs. stable transfection systems .

Experimental Design Considerations

Q. How should researchers optimize reaction workup to minimize dimethyl group oxidation during synthesis?

  • Methodological Answer : Oxidation at the 2,3-dimethyl positions is a major side reaction. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during workup. Purification via silica gel chromatography with ethyl acetate/hexane (1:4) minimizes exposure to protic solvents. Confirm purity via TLC (Rf 0.3 in EtOAc/hexane) and ¹H NMR (absence of carbonyl peaks at δ 170–190 ppm) .

Q. What analytical techniques are critical for detecting degradation products in long-term stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH, 1 month) with HPLC-MS identifies hydrolysis of the amine group or ring opening. Forced degradation (0.1M HCl/NaOH, 70°C) reveals major degradation pathways. Quantify using a validated HPLC method (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Structural and Functional Comparisons

Q. How do electronic effects of the 5-aminomethyl substituent modulate this compound’s reactivity vs. halogenated analogs?

  • Methodological Answer : The electron-donating methyl groups stabilize the dihydrofuran ring, reducing electrophilic substitution reactivity compared to brominated analogs (e.g., [5-bromo-2-nitrophenyl]methanamine HCl). DFT calculations show a 0.5 eV higher HOMO energy, favoring nucleophilic reactions at the amine. Comparative kinetic studies (e.g., SNAr reactions) demonstrate 10× slower rates than bromo-analogs .

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